molecular formula C7H5BrFI B14083839 2-Bromo-3-fluoro-4-iodo-1-methylbenzene

2-Bromo-3-fluoro-4-iodo-1-methylbenzene

Cat. No.: B14083839
M. Wt: 314.92 g/mol
InChI Key: YLUPFOUKTVOQTH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-iodo-1-methylbenzene is an organic compound with the molecular formula C₇H₅BrFI and a molecular weight of 314.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a methyl group. It is primarily used in research and development within the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the sequential halogenation of a methylbenzene derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure selective halogenation at the desired positions on the benzene ring .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions. The process involves careful handling of halogenating agents and maintaining specific temperatures and pressures to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-iodo-1-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

2-Bromo-3-fluoro-4-iodo-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-iodo-1-methylbenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as nucleophilic substitution or electrophilic addition. The presence of multiple halogens on the benzene ring can influence the reactivity and selectivity of the compound in different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-fluoro-1-iodo-4-methylbenzene
  • 2-Bromo-4-fluoro-1-iodobenzene
  • 2-Bromo-3-fluoro-4-iodo-1-methylbenzene

Uniqueness

This compound is unique due to the specific arrangement of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of three different halogens allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H5BrFI

Molecular Weight

314.92 g/mol

IUPAC Name

3-bromo-2-fluoro-1-iodo-4-methylbenzene

InChI

InChI=1S/C7H5BrFI/c1-4-2-3-5(10)7(9)6(4)8/h2-3H,1H3

InChI Key

YLUPFOUKTVOQTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)F)Br

Origin of Product

United States

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